10-Oxooctadecanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 10-Oxooctadecanoic acid and its derivatives involves several key reactions. One approach is a Knoevenagel-type reaction for synthesizing hydroxy-oxo acids, highlighting the versatility of this compound's synthesis (Nokami et al., 1997). Another method involves the incorporation of oxygen-18 into the oxirane ring of similar compounds, showcasing the complexity and variety of synthetic routes available (Knoche, 1971).

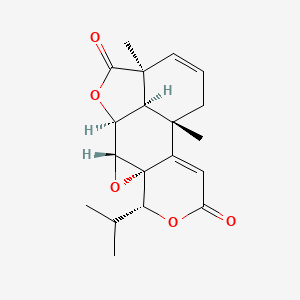

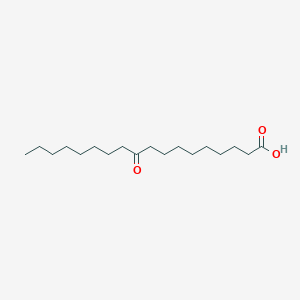

Molecular Structure Analysis

The molecular structure of 10-Oxooctadecanoic acid is crucial for understanding its reactivity and interactions. Studies focusing on the epoxy and oxo derivatives of fatty acids shed light on the structural aspects of these compounds, which are essential for their biological and chemical properties (Hidalgo et al., 1992).

Chemical Reactions and Properties

10-Oxooctadecanoic acid participates in various chemical reactions, leading to a wide array of products. For instance, the reaction of hematin with allylic fatty acid hydroperoxides produces oxo-acids, demonstrating the compound's reactivity and potential for generating diverse chemical structures (Labeque & Marnett, 1988). Another study highlights the dechlorination pathways of chlorinated long-chain fatty acids, further illustrating the complex reactions involving oxo-acids (Ketola & Leskinen, 1985).

Physical Properties Analysis

The physical properties of 10-Oxooctadecanoic acid, such as melting point, boiling point, and solubility, are critical for its applications in various industries. While specific studies on these properties were not directly identified in the current search, the synthesis and structural analysis research contribute to understanding these physical aspects by providing insights into the compound's stability and reactivity.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the utility of 10-Oxooctadecanoic acid in synthesis and industrial processes. The formation of adducts between oxo-acids and protein-derived thiols is an example of its reactivity, highlighting its potential for biochemical applications (Bull et al., 1996).

References

Aplicaciones Científicas De Investigación

1. Energy Metabolism Enhancement

- Application Summary : 10-oxo-12(Z)-octadecenoic acid, a metabolite of linoleic acid produced by gut lactic acid bacteria, has been found to enhance energy metabolism. This is achieved through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), which in turn enhances noradrenalin turnover in adipose tissues .

- Methods of Application : The study used Ca2+ imaging and whole-cell patch-clamp methods to observe the effects of 10-oxo-12(Z)-octadecenoic acid . The membrane potential was clamped at -60 mV during whole-cell patch-clamp recordings, and voltage-ramp pulses from -100 mV to +100 mV for 300 ms were applied .

- Results : Dietary intake of 10-oxo-12(Z)-octadecenoic acid was found to enhance energy expenditure in mice, thereby protecting them from diet-induced obesity . The anti-obesity effect of 10-oxo-12(Z)-octadecenoic acid was found to be caused by TRPV1 activation-mediated browning in white adipose tissue .

2. Production of Dicarboxylic Acids

- Application Summary : 10-oxo-12(Z)-octadecenoic acid can be used in the production of dicarboxylic acids through laccase-catalyzed oxidative cleavage . This process is seen as a promising method to produce dicarboxylic acids from biomass-derived fatty acids .

- Methods of Application : The study used laccase to catalyze the oxidative cleavage of 10-oxo-12(Z)-octadecenoic acid .

- Results : After 8 hours, 0.58 mM of sebacic acid was produced from 1.6 mM of 10-oxo-12(Z)-octadecenoic acid, with a conversion rate of 35% (mol/mol) .

3. Potential SARS-CoV-2 Main Protease Inhibitors

- Application Summary : In silico studies have shown that 10-Oxooctadecanoic acid, along with other compounds, could potentially inhibit the main protease of SARS-CoV-2 . This suggests that 10-Oxooctadecanoic acid could have potential applications in the treatment of COVID-19 .

- Methods of Application : The study used in silico methods to investigate the potential of 10-Oxooctadecanoic acid as a SARS-CoV-2 main protease inhibitor .

- Results : The study found that 10-Oxooctadecanoic acid, along with other compounds, showed potential as SARS-CoV-2 main protease inhibitors .

4. Phytochemistry and Toxicological Profiles of Aloe Vera and Aloe Ferox

- Application Summary : 10-Oxooctadecanoic acid is one of the unique phytoconstituents found in Aloe vera and Aloe ferox . These species have been reported to have pharmacological activities including anti-inflammatory, immunomodulatory, antibacterial, antifungal, antiviral, antiproliferative, antidiabetic, laxative, wound healing, moisturizing, anti-aging, and skin protection .

- Methods of Application : The study involved a comprehensive review of the phytochemical and scientifically proven toxicological profiles of A. vera and A. ferox .

- Results : The review provides beneficial information about the phytochemistry and toxicity of A. vera and A. ferox and their potential in the treatment of COVID-19 .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

10-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKROBBCCGUUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194416 | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

10-Oxooctadecanoic acid | |

CAS RN |

4158-12-7 | |

| Record name | 10-Ketostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

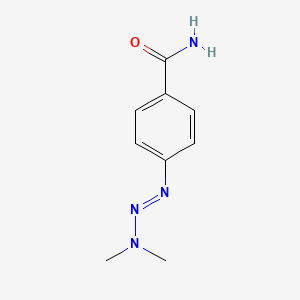

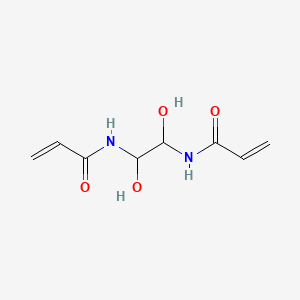

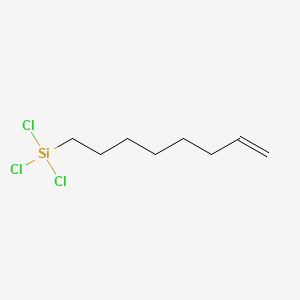

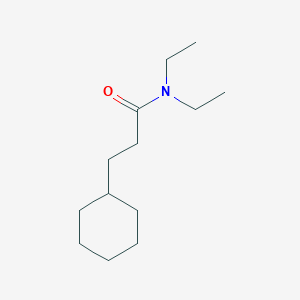

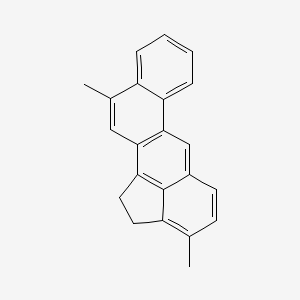

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One](/img/structure/B1215949.png)